molecular formula C15H16N4O2S B2616011 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034377-55-2

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2616011
M. Wt: 316.38
InChI Key: YPEIXBKDBFSOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as FPU-1, is a synthetic compound that has shown potential in scientific research applications. This molecule has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Scientific Research Applications

Synthesis and Characterization

The compound 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is involved in the synthesis of novel heterocyclic compounds. Abdelrazek et al. (2010) explored the dimerization reactions of related furan and thiophen derivatives to afford pyridine and naphthyridine derivatives, which have potential applications in various fields including pharmaceuticals and materials science (Abdelrazek et al., 2010).

Antimicrobial Activity

Research by Hamed et al. (2020) on Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives, similar to the compound , demonstrated antimicrobial activity against a range of bacteria and fungi. These findings suggest potential applications of such compounds in developing new antimicrobial agents (Hamed et al., 2020).

Catalysis and Synthesis

Ghorbani‐Vaghei et al. (2015) reported on the use of related furan and pyran compounds in one-pot synthesis reactions for the creation of pyrimidinones, highlighting the role of such compounds in catalysis and synthetic chemistry (Ghorbani‐Vaghei et al., 2015).

Rheology and Gelation Properties

A study by Lloyd and Steed (2011) on urea derivatives forming hydrogels at specific pH levels illustrates the utility of such compounds in tuning the physical properties of gels, which could have implications in materials science and drug delivery systems (Lloyd & Steed, 2011).

Inhibition of MAP Kinase p38α

Getlik et al. (2012) focused on N-pyrazole, N'-thiazole ureas as inhibitors of p38α mitogen-activated protein kinase. The research underlines the potential of such compounds in the development of new therapeutic agents targeting inflammation and other related diseases (Getlik et al., 2012).

Antioxidant Agents

Prabakaran et al. (2021) synthesized and characterized chalcone derivatives related to the compound for their antioxidant activities. Their findings suggest possible applications in combating oxidative stress-related conditions (Prabakaran et al., 2021).

properties

IUPAC Name

1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-15(17-9-14-2-1-7-22-14)16-4-5-19-10-13(8-18-19)12-3-6-21-11-12/h1-3,6-8,10-11H,4-5,9H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEIXBKDBFSOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.